molecular formula C13H12N2O B12972727 5-(Isoquinolin-5-yl)pyrrolidin-2-one

5-(Isoquinolin-5-yl)pyrrolidin-2-one

Cat. No.: B12972727
M. Wt: 212.25 g/mol
InChI Key: RYHWFFVFFAYSAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Isoquinolin-5-yl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core fused with an isoquinoline moiety at the 5-position. The pyrrolidin-2-one ring, a five-membered lactam, is a common scaffold in medicinal chemistry due to its conformational rigidity and hydrogen-bonding capabilities.

Properties

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

5-isoquinolin-5-ylpyrrolidin-2-one

InChI

InChI=1S/C13H12N2O/c16-13-5-4-12(15-13)11-3-1-2-9-8-14-7-6-10(9)11/h1-3,6-8,12H,4-5H2,(H,15,16)

InChI Key

RYHWFFVFFAYSAB-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC1C2=CC=CC3=C2C=CN=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Isoquinolin-5-yl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives . This method includes a domino process that involves the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly techniques, such as catalyst-free synthesis, can also be employed to produce this compound efficiently .

Chemical Reactions Analysis

Types of Reactions: 5-(Isoquinolin-5-yl)pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the formation of pyrrolidin-2-ones involves oxidation processes .

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include oxidants, acids, and bases. Specific conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products.

Major Products Formed: The major products formed from the reactions of this compound include various substituted pyrrolidin-2-ones and isoquinoline derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(Isoquinolin-5-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity. For example, pyrrolidine derivatives have been shown to inhibit enzymes such as beta-secretase 1 (BACE1), which is involved in the proteolytic processing of amyloid precursor protein (APP) .

Comparison with Similar Compounds

Structural and Functional Group Variations

The substituent on the pyrrolidin-2-one ring significantly influences molecular properties. Below is a comparative analysis of key analogs:

Compound Name Substituent Molecular Weight (g/mol) Key Features Potential Applications References
5-(Isoquinolin-5-yl)pyrrolidin-2-one Isoquinoline ~238.3 (estimated) Aromatic N-heterocycle; planar structure for π-π stacking Kinase inhibitors, CNS agents
5-(5-Methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one Oxadiazole 167.2 Electron-deficient heterocycle; enhances metabolic stability Anticandidal agents
5-(2-Amino-5-methanesulfonylphenyl)pyrrolidin-2-one Methanesulfonylphenyl + amino 254.3 Polar sulfonyl group; amino group for solubility Anti-inflammatory, enzyme inhibitors
(5R)-5-(Trifluoromethyl)pyrrolidin-2-one Trifluoromethyl 153.1 Strong electron-withdrawing group; improves bioavailability Fluorinated drug intermediates
5-Ethyl-5-(4-methoxyphenyl)pyrrolidin-2-one Ethyl + p-methoxyphenyl 219.3 Bulky substituents; methoxy enhances lipophilicity Sedative-hypnotic agents
Key Observations:
  • Isoquinoline vs. Pyridine/Phenyl: Isoquinoline’s extended aromatic system (vs. pyridine in or phenyl in ) may enhance target affinity but reduce solubility.
  • Electron-Withdrawing Groups : Trifluoromethyl () and oxadiazole () substituents increase metabolic stability compared to electron-donating groups like methoxy ().
  • Steric Effects : Bulky groups (e.g., ethyl + methoxyphenyl in ) may hinder rotational freedom, affecting binding kinetics.

Pharmacological and Physicochemical Properties

  • Solubility: Polar groups (e.g., sulfonyl in , hydroxymethyl in ) improve aqueous solubility, whereas aromatic substituents (e.g., isoquinoline) may reduce it.
  • Bioactivity: Isoquinoline’s planar structure could target DNA topoisomerases or adenosine receptors, similar to quinolone antibiotics . In contrast, trifluoromethyl derivatives () are explored in CNS drugs due to blood-brain barrier penetration.
  • Thermal Stability : Melting points for pyrrolidin-2-one analogs range widely (e.g., 95% purity for ), influenced by substituent crystallinity.

Challenges and Opportunities

  • Synthetic Complexity: Introducing isoquinoline may require multi-step protocols, as seen in for tetrahydroisoquinoline intermediates .
  • Drug Likeness : The target compound’s molecular weight (~238) and logP (estimated ~2.5) align with Lipinski’s rules, suggesting oral bioavailability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.